molecular formula C13H16N2S B4580850 2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B4580850
M. Wt: 232.35 g/mol
InChI Key: ROHAJBSDCNYPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the cyclopenta[b]pyridine family and has a unique chemical structure that makes it an interesting target for research.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of synthetic chemistry has led to the development of methods for synthesizing heterocyclic compounds, which are crucial for various scientific applications. For example, studies have focused on synthesizing and determining the crystal structures of related compounds, showcasing the importance of X-ray crystallography in elucidating molecular configurations and bonding patterns (Moustafa & Girgis, 2007)[https://consensus.app/papers/synthesis-structure-determination-moustafa/6653fb39a4ea5cc5b885f16cee8da486/?utm_source=chatgpt]. Such methodologies are pivotal for the design and synthesis of novel materials with potential applications in drug discovery and materials science.

Molecular Docking and Drug Design

The investigation into azafluorene derivatives and their inhibition of SARS-CoV-2 RdRp highlights the potential of heterocyclic compounds in antiviral drug design (Venkateshan et al., 2020)[https://consensus.app/papers/azafluorene-derivatives-inhibitors-sars-cov2-rdrp-venkateshan/3a17462d00015d4e816c55c6ca2d1369/?utm_source=chatgpt]. Through molecular docking studies, researchers can predict how these compounds interact with viral proteins, providing a foundation for developing new therapeutics.

Materials Science and Electronics

The structural and optical properties of pyridine derivatives have been studied for their potential applications in electronics and materials science. Research on the diode characteristics of such compounds suggests their use in photosensors and other electronic devices (Zedan et al., 2020)[https://consensus.app/papers/junction-characteristics-pyrazolo-pyridine-derivatives-zedan/ab3571eb227d536cba8fa67653041acd/?utm_source=chatgpt]. This highlights the versatility of heterocyclic compounds in developing advanced materials and technologies.

Coordination Chemistry

Studies on the coordination behavior of heterocyclic compounds with metals provide insights into their potential applications in catalysis and material science. For instance, the synthesis and structural analysis of cobalt(II)-mediated compounds reveal their significance in forming stable complexes, which are essential in catalytic processes and the development of functional materials (Garza-Ortiz et al., 2013)[https://consensus.app/papers/cobaltiimediated-synthesis-26bis57di-tert-structural-garzaortiz/a721bc9d14c4549aa51afedc4b4e9ef1/?utm_source=chatgpt].

properties

IUPAC Name

2-butylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-3-7-16-13-11(9-14)8-10-5-4-6-12(10)15-13/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHAJBSDCNYPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=C2CCCC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 2
2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.